Fluoroethylnormemantine

説明

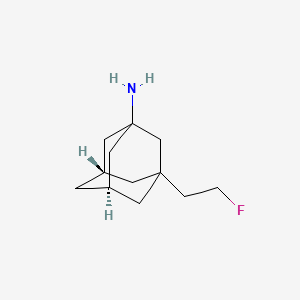

Structure

3D Structure

特性

分子式 |

C12H20FN |

|---|---|

分子量 |

197.29 g/mol |

IUPAC名 |

(5S,7R)-3-(2-fluoroethyl)adamantan-1-amine |

InChI |

InChI=1S/C12H20FN/c13-2-1-11-4-9-3-10(5-11)7-12(14,6-9)8-11/h9-10H,1-8,14H2/t9-,10+,11?,12? |

InChIキー |

HUYVZSFADWYSHD-ZYANWLCNSA-N |

異性体SMILES |

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)N)CCF |

正規SMILES |

C1C2CC3(CC1CC(C2)(C3)N)CCF |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Fluoroethylnormemantine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroethylnormemantine (FENM) is a novel, investigational adamantane derivative, structurally related to memantine, an established N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease.[1][2] FENM has garnered significant interest for its potential therapeutic applications in a range of neurological and psychiatric conditions, including stress-related disorders and Alzheimer's disease.[2][3] Preclinical studies have demonstrated its ability to facilitate fear extinction learning and exhibit antidepressant-like effects, notably without the sensorimotor deficits associated with its parent compound, memantine.[1][4] This guide provides a comprehensive technical overview of the core mechanism of action of FENM, focusing on its molecular targets, downstream signaling effects, and the experimental methodologies used for its characterization.

Primary Mechanism of Action: NMDA Receptor Antagonism

The principal mechanism of action of this compound is its function as a non-competitive antagonist of the NMDA receptor.[1][2][3]

Binding Site and Affinity

FENM binds to the phencyclidine (PCP) site located within the ion channel pore of the NMDA receptor.[1][5] This binding is dependent on the channel being in an open state, which occurs upon activation by glutamate and a co-agonist (glycine or D-serine), coupled with depolarization of the postsynaptic membrane. By physically occluding the open channel, FENM blocks the influx of Ca2+ ions, thereby modulating glutamatergic neurotransmission.

Quantitative binding assays have been performed to determine the affinity of FENM for the NMDA receptor. These findings are summarized in the table below.

Table 1: Binding Affinity of this compound for the NMDA Receptor

| Parameter | Value | Species | Assay Method | Reference |

| IC50 | 6.1 µM | Rat | Competition assay with [3H]TCP | [5] |

| Ki | 3.5 µM | Rat | Competition assay with [3H]TCP | [6] |

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

It has been noted that FENM exhibits a lower affinity for the NMDA receptor compared to another well-known channel blocker, (R,S)-ketamine.[1] This is evidenced by the ability of ketamine to displace [18F]-FENM binding in vivo.[1]

Pharmacological Specificity

Initial broad-panel screening suggests that FENM has a selective affinity for the NMDA receptor. In one study, FENM did not show significant binding to a panel of 87 other molecular targets.[7] However, the specific targets in this panel have not been publicly disclosed. It is important to note that FENM is a derivative of memantine, which is known to also interact with other receptors, including nicotinic acetylcholine and 5-HT3 receptors. While direct evidence for FENM binding to these receptors is currently lacking, its structural similarity to memantine suggests this as a potential area for further investigation.

Downstream Signaling and Electrophysiological Consequences

The antagonism of NMDA receptors by FENM initiates a cascade of downstream effects, most notably impacting the function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and potentially engaging the endogenous opioid system.

Modulation of AMPA Receptor-Mediated Activity

A key electrophysiological consequence of FENM administration is the attenuation of large-amplitude, spontaneous AMPA receptor-mediated bursts in the CA3 region of the hippocampus (vCA3).[4][7][8] This effect is also observed with (R,S)-ketamine, suggesting a shared neurobiological mechanism that may contribute to their therapeutic effects.[4][7]

The precise signaling pathway linking NMDA receptor blockade to the modulation of AMPA receptor activity is an area of active research. One leading hypothesis suggests an indirect mechanism involving GABAergic interneurons. By blocking NMDA receptors on these inhibitory interneurons, FENM may lead to their disinhibition. This, in turn, would reduce the inhibitory tone on pyramidal neurons, resulting in increased glutamate release and a subsequent surge in AMPA receptor activation.

Divergence from Ketamine: c-fos Expression

Interestingly, while both FENM and (R,S)-ketamine modulate AMPA receptor activity, they have divergent effects on the expression of the immediate early gene c-fos. Administration of (R,S)-ketamine leads to a significant increase in c-fos expression in the vCA3 region, an effect that is not observed with FENM.[4][7] This suggests that while their mechanisms may converge on the modulation of AMPA receptor function, the upstream signaling pathways they engage may differ, potentially accounting for their distinct side-effect profiles.

Experimental Methodologies

The characterization of FENM's mechanism of action has relied on a combination of standard and advanced neuropharmacological techniques.

In Vitro Radioligand Binding Assay

This protocol describes a representative method for determining the binding affinity of FENM to the NMDA receptor through a competitive binding assay.

-

Objective: To determine the IC50 and Ki of FENM for the PCP binding site on the NMDA receptor.

-

Materials:

-

Test Compound: this compound (FENM)

-

Radioligand: [3H]N-(1-[thienyl]cyclohexyl)piperidine ([3H]TCP)

-

Tissue Preparation: Rat forebrain membrane homogenates

-

Assay Buffer: 50 mM Tris-HCl, pH 7.7

-

Non-specific binding control: High concentration of a known PCP site ligand (e.g., MK-801)

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Membrane Preparation: Rat forebrains (without cerebella) are homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to create the membrane preparation.[6]

-

Assay Setup: The assay is performed in tubes or a 96-well plate format. Each reaction contains the membrane preparation, a fixed concentration of [3H]TCP, and varying concentrations of FENM.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of the non-specific binding control) from the total binding. The data are then analyzed using non-linear regression to determine the IC50 of FENM. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a representative method for recording AMPA receptor-mediated currents in hippocampal slices.

-

Objective: To measure the effect of FENM on spontaneous AMPA receptor-mediated synaptic currents in vCA3 pyramidal neurons.

-

Materials:

-

Acute hippocampal slices from rodents.

-

Artificial cerebrospinal fluid (aCSF) for slice maintenance and recording.

-

Intracellular solution for the patch pipette.

-

Patch-clamp amplifier and data acquisition system.

-

Microscope with infrared differential interference contrast (IR-DIC) optics.

-

-

Procedure:

-

Slice Preparation: Rodents are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal slices containing the hippocampus are prepared using a vibratome and allowed to recover.

-

Recording: A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. Pyramidal neurons in the vCA3 region are visualized using IR-DIC microscopy.

-

Whole-Cell Configuration: A glass micropipette filled with intracellular solution is used to form a high-resistance seal with the membrane of a target neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Data Acquisition: Spontaneous excitatory postsynaptic currents (sEPSCs), which are largely mediated by AMPA receptors, are recorded in voltage-clamp mode. The holding potential is typically set at -70 mV to minimize the contribution of NMDA receptor currents.

-

Drug Application: After a stable baseline recording is established, FENM is applied to the slice via the perfusion system.

-

Data Analysis: The frequency, amplitude, and kinetics of the AMPA receptor-mediated bursts are analyzed before and after the application of FENM to determine its effect.

-

Conclusion

This compound presents a compelling profile as a selective, non-competitive NMDA receptor antagonist. Its primary mechanism of action is the blockade of the NMDA receptor ion channel at the PCP site. This action leads to significant downstream effects, most notably the attenuation of AMPA receptor-mediated bursts in the hippocampus, a mechanism it shares with (R,S)-ketamine. However, its distinct lack of effect on c-fos expression suggests a divergence in the upstream signaling pathways, which may contribute to its favorable side-effect profile. Further research is warranted to fully elucidate the binding profile of FENM across a wider range of receptors and to detail the signaling cascade that links NMDA receptor antagonism to the modulation of AMPA receptor function and the engagement of the endogenous opioid system. Such studies will be crucial in advancing the clinical development of FENM for neuropsychiatric and neurodegenerative disorders.

References

- 1. This compound, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]

- 5. Radiolabeling of [18F]-fluoroethylnormemantine and initial in vivo evaluation of this innovative PET tracer for imaging the PCP sites of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cerco.cnrs.fr [cerco.cnrs.fr]

- 7. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Fluoroethylnormemantine: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroethylnormemantine (FENM) is a novel derivative of memantine, a well-known N-methyl-D-aspartate (NMDA) receptor antagonist approved for the treatment of Alzheimer's disease.[1][2][3][4][5] FENM has garnered significant interest within the neuroscience and drug development communities for its potential as a therapeutic agent for neuropsychiatric disorders and as a positron emission tomography (PET) tracer for imaging NMDA receptors in the brain.[2][6] This technical guide provides a comprehensive overview of the synthesis and characterization of FENM, consolidating available data into a structured format to support ongoing research and development efforts.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from normemantine precursors. The following protocol is based on methodologies described in the patent literature.

Experimental Protocol: Synthesis of N-(2-fluoroethyl)-normemantine

A key synthetic route involves the N-alkylation of a protected normemantine derivative with a fluoroethylating agent, followed by deprotection.

Step 1: Preparation of a Protected Normemantine Intermediate

The synthesis begins with a suitable precursor of normemantine, which is then protected to prevent side reactions at the primary amine.

Step 2: N-alkylation with a Fluoroethylating Agent

The protected normemantine is reacted with a 2-fluoroethylating agent, such as 2-fluoroethyl tosylate. This step introduces the fluoroethyl group onto the nitrogen atom.

Step 3: Deprotection

The protecting group is removed from the nitrogen to yield the final product, this compound.

Step 4: Purification

The crude product is purified using chromatographic techniques to obtain this compound of high purity.

A patent describes a synthetic pathway that involves the preparation of N-(3-(2-tosylate-ethyl)adamantane)-O-tertiobutyl carbamate as an intermediate.[7] This intermediate is then likely converted to the final product.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and properties of the synthesized compound.

Physicochemical and Spectroscopic Data

| Property/Technique | Value/Description | Reference |

| Chemical Formula | C₁₄H₂₄FN | |

| Molecular Weight | 225.35 g/mol | |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.54 (dt, J=12 Hz, J=48 Hz, 2H, CH₂F), 2.15 (br, 2H, NH₂), 1.65-1.26 (m, 16H, CH₃) | [7] |

| LogD | 1.93 | [2] |

Receptor Binding Affinity

FENM is an uncompetitive antagonist of the NMDA receptor, binding to the phencyclidine (PCP) site within the channel pore.[2][3][8]

| Receptor | Ligand | Kᵢ (μM) | Reference |

| NMDA Receptor | [³H]MK-801 | 3.5 | [9][10] |

Visualizing the Synthesis and Mechanism

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

NMDA Receptor Signaling Pathway and FENM Inhibition

This compound exerts its effects by blocking the ion channel of the NMDA receptor, thereby inhibiting excessive glutamatergic neurotransmission.

Caption: FENM blocks the NMDA receptor ion channel, preventing Ca²⁺ influx.

Biological Activity and Potential Applications

This compound has demonstrated antidepressant-like and prophylactic effects in preclinical models of stress-induced maladaptive behavior.[1][9][11] It has been shown to attenuate learned fear and decrease behavioral despair without the significant side effects associated with other NMDA receptor antagonists like ketamine.[1][2][3][4][9] Specifically, FENM does not appear to alter sensorimotor gating or locomotion at effective doses.[2][3][4]

The development of a radiolabeled version, [¹⁸F]-FENM, highlights its utility as a PET tracer for in vivo imaging of NMDA receptors.[2] This can be a valuable tool for studying the role of NMDA receptors in various neurological and psychiatric conditions and for the development of novel therapeutics targeting this system.

Conclusion

This compound is a promising compound with a dual potential as a therapeutic agent and an imaging tool. This guide provides a foundational understanding of its synthesis and characterization, intended to facilitate further research and development. The detailed protocols and compiled data serve as a valuable resource for scientists working to unlock the full potential of this novel memantine derivative.

References

- 1. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. US9714212B2 - Chemical compounds derived from normemantine and use of same in the medical field - Google Patents [patents.google.com]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cerco.cnrs.fr [cerco.cnrs.fr]

- 11. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fluoroethylnormemantine (FENM)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroethylnormemantine (FENM) is a novel, synthetic derivative of memantine and a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Exhibiting a promising neuroprotective profile, FENM is under investigation for its therapeutic potential in neurodegenerative and psychiatric disorders, including Alzheimer's disease and stress-related conditions. This technical guide provides a comprehensive overview of FENM, including its chemical properties, synthesis, mechanism of action, pharmacokinetics, and a detailed summary of key preclinical findings. The information is presented to support further research and development of this compound.

Chemical and Physical Properties

FENM, also known as (1s,3r,5R,7S)-3-(2-fluoroethyl)adamantan-1-amine, is a structural analog of memantine. The introduction of a fluoroethyl group at the normemantine core modifies its physicochemical and pharmacological properties.

| Property | Value | Reference |

| IUPAC Name | (1s,3r,5R,7S)-3-(2-fluoroethyl)adamantan-1-amine hydrochloride | [1] |

| CAS Number | 1639210-25-5 (HCl salt) | [1] |

| Chemical Formula | C₁₂H₂₁ClFN | [1] |

| Molecular Weight | 233.76 g/mol | [1] |

| Appearance | Pale yellow oil (free base) | [1] |

Synthesis

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the reviewed literature, a patent describes the synthesis of related compounds. The general approach involves the fluoroethylation of a normemantine precursor. A plausible synthetic route, based on the synthesis of similar memantine analogs, would likely involve the reaction of normemantine with a fluoroethylating agent.

Hypothetical Synthesis Workflow:

**3. Mechanism of Action

FENM is an uncompetitive antagonist of the NMDA receptor, binding to the phencyclidine (PCP) site within the ion channel pore.[2] This mechanism is similar to that of its parent compound, memantine. By binding to the open channel, FENM blocks the influx of Ca²⁺ ions, which, in excess, can lead to excitotoxicity and neuronal cell death.

NMDA Receptor Binding

| Parameter | Value | Brain Region | Method | Reference |

| Ki | 3.5 x 10⁻⁶ M | Rat brain homogenate | Radioligand binding assay | [3] |

| IC₅₀ | Comparable to memantine (10⁻⁶ M) | Not specified | Inhibition of MK-801 binding | [1] |

Downstream Signaling Pathways

As an NMDA receptor antagonist, FENM is expected to modulate several downstream signaling pathways implicated in synaptic plasticity, cell survival, and neuroinflammation. While specific studies on FENM's direct impact on these pathways are emerging, its mechanism suggests a potential influence on the following:

-

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): By reducing Ca²⁺ influx, FENM may modulate the activity of CaMKII, a key player in synaptic plasticity.

-

cAMP Response Element-Binding Protein (CREB): NMDA receptor activation is linked to the phosphorylation and activation of CREB, a transcription factor crucial for neuronal survival and memory formation.[4] FENM's antagonistic action may influence this pathway.

-

Brain-Derived Neurotrophic Factor (BDNF): The expression of BDNF, a neurotrophin vital for neuronal health and synaptic function, can be regulated by NMDA receptor activity.[5]

Pharmacokinetics (ADME)

Preclinical studies have provided initial insights into the pharmacokinetic profile of FENM.

| Parameter | Finding | Species | Reference |

| Absorption | Orally active. | Mice | [6] |

| Distribution | Crosses the blood-brain barrier. Brain-to-blood ratios vary from 5 (brain stem) to 8 (cortex), matching the distribution of the NMDA receptor GluN1 subunit. | Rats | [4][5] |

| Metabolism | Poorly metabolized in vivo with good plasma stability. | Not specified | [7] |

| Excretion | Expected to have a short half-life in mice (<2 hours), similar to memantine. The excretion of memantine is highly dependent on urine pH. | Mice | [7][8] |

Preclinical Efficacy

FENM has demonstrated neuroprotective and cognitive-enhancing effects in various preclinical models of neurodegenerative and psychiatric disorders.

In Vivo Studies in Mice

A summary of key in vivo studies is presented below:

| Behavioral Test | Model | Doses (mg/kg) | Route | Key Findings | Reference |

| Contextual Fear Conditioning | Stress-induced maladaptive behavior | 10, 20, 30 | i.p. | Attenuated learned fear and protected against stress-induced behavioral despair. | [5][9][10] |

| Forced Swim Test | Stress-induced maladaptive behavior | 10, 20, 30 | i.p. | Reduced immobility time, indicating antidepressant-like effects. | [5][11] |

| Novel Object Recognition | Aβ₂₅₋₃₅-induced toxicity | 0.1, 0.3 | i.p. | Prevented deficits in recognition memory. | [12] |

| Morris Water Maze | APP/PS1 transgenic mice | 1, 5 (in drinking water) | p.o. | Alleviated memory deficits. | [6] |

Experimental Protocols

Detailed methodologies for key behavioral assays used in the preclinical evaluation of FENM are outlined below. These protocols are based on general procedures and should be adapted based on specific experimental needs.

Contextual Fear Conditioning

This test assesses fear-associated learning and memory.

Workflow:

Protocol:

-

Habituation: Individually place mice in the conditioning chamber for a set period (e.g., 2-3 minutes) to acclimate.[13]

-

Training: On the following day, place the mice back in the same chamber. After a baseline period, deliver a series of footshocks (e.g., 2 shocks, 0.7 mA, 2 seconds duration) at specific intervals.[13] FENM or vehicle is typically administered intraperitoneally (i.p.) 30 minutes before training.[5]

-

Testing: 24 hours after training, return the mice to the conditioning chamber and record their behavior for a set period (e.g., 5 minutes) in the absence of the footshock.

-

Data Analysis: The primary measure is "freezing" behavior (the complete absence of movement except for respiration). The percentage of time spent freezing is quantified.[14]

Forced Swim Test

This test is used to assess depressive-like behavior.

Protocol:

-

Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[15]

-

Procedure: Gently place the mouse into the water for a 6-minute session.[16] FENM or vehicle is administered i.p. prior to the test.

-

Data Analysis: The duration of immobility (floating with only minor movements to keep the head above water) is scored during the last 4 minutes of the test.[16]

Novel Object Recognition Test

This test evaluates recognition memory.

Protocol:

-

Habituation: Allow the mouse to explore an open-field arena (e.g., 40x40 cm) for a period (e.g., 5-10 minutes) on two consecutive days.[17]

-

Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for a set time (e.g., 10 minutes). FENM or vehicle is administered i.p. before this phase.

-

Testing (Choice) Phase: After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring each object for a set period (e.g., 5-10 minutes).[17]

-

Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects.

Morris Water Maze

This test assesses spatial learning and memory.

Protocol:

-

Apparatus: A large circular pool (e.g., 120 cm diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.[18]

-

Acquisition Training: For several consecutive days, mice are given multiple trials per day to find the hidden platform from different starting locations. FENM is administered in the drinking water.[6]

-

Probe Trial: After the training phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds).

-

Data Analysis: Key measures include the time taken to find the platform (escape latency) during training and the time spent in the target quadrant during the probe trial.[19]

Conclusion and Future Directions

This compound (FENM) is a promising NMDA receptor antagonist with demonstrated neuroprotective and cognitive-enhancing properties in preclinical models. Its distinct pharmacological profile compared to its parent compound, memantine, warrants further investigation. Future research should focus on elucidating a detailed synthesis protocol, conducting comprehensive ADME studies in various species, and further exploring its downstream signaling effects to fully characterize its therapeutic potential for neurodegenerative and psychiatric disorders.

References

- 1. US9714212B2 - Chemical compounds derived from normemantine and use of same in the medical field - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Anti-Amnesic and Neuroprotective Effects of this compound in a Pharmacological Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of urine pH and urinary flow on the renal excretion of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]

- 10. FENM for the prevention and treatment of stress-induced maladaptive behavior | ReST Therapeutics [rest-therapeutics.com]

- 11. This compound, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]

- 15. animal.research.wvu.edu [animal.research.wvu.edu]

- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mmpc.org [mmpc.org]

- 18. UC Davis - Morris Water Maze [protocols.io]

- 19. mmpc.org [mmpc.org]

Fluoroethylnormemantine: A Technical Guide to Its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroethylnormemantine (FENM) is a novel derivative of memantine, an established N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease.[1][2] FENM was developed as a potential therapeutic agent for a range of neurological and psychiatric disorders, including Alzheimer's disease, post-traumatic stress disorder (PTSD), and major depressive disorder.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Discovery and Synthesis

The development of this compound was driven by the need for novel NMDA receptor antagonists with improved therapeutic profiles. The synthesis of FENM, specifically its radiolabeled form [¹⁸F]-FENM for use as a PET tracer, has been described as a two-step automated radiochemical process. The synthesis of the non-radiolabeled compound follows a similar chemical strategy.

Synthesis of 3-(2-Fluoroethyl)adamantan-1-amine

A general method for the synthesis of 3-aminotricyclo[3.3.1.1³,⁷]decan-1-ol derivatives and other tricyclo[3.3.1.1³,⁷]decan-1-amine derivatives involves dissolving the starting adamantane amine in ethanol, followed by the addition of an appropriate aldehyde or ketone and heating under reflux for several hours.[4]

Mechanism of Action

This compound is an uncompetitive antagonist of the NMDA receptor, binding to the phencyclidine (PCP) site within the ion channel pore.[2] This mechanism is similar to its parent compound, memantine. By blocking the NMDA receptor channel when it is open, FENM prevents excessive influx of calcium ions, which is implicated in excitotoxicity and neuronal damage.

Signaling Pathway

The antagonism of the NMDA receptor by FENM initiates a cascade of downstream signaling events. A key pathway involves the modulation of the mechanistic target of rapamycin (mTOR) signaling pathway. Inhibition of extrasynaptic NMDA receptors by antagonists like FENM can lead to a disinhibition of mTOR, promoting protein synthesis.[5] This is thought to contribute to the therapeutic effects observed in preclinical models of depression and other neurological disorders. Additionally, FENM has been shown to attenuate large-amplitude AMPA receptor-mediated bursts in the hippocampus, suggesting a modulatory effect on glutamatergic transmission beyond NMDA receptor antagonism.[1][5]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Binding Affinity and Pharmacokinetics

| Parameter | Value | Species | Method | Reference |

| IC₅₀ | 6.1 x 10⁻⁶ M | Rat | Competition Assay | |

| Ki | 3.5 µM | Rat | Competition Assay | |

| Brain Uptake | 0.4% of injected dose | Rat | PET Imaging | |

| Brain-to-Blood Ratio | 6 | Rat | PET Imaging |

Table 2: Preclinical Efficacy Dosages

| Animal Model | Dosing Regimen | Observed Effects | Reference |

| PTSD (Rat) | 5, 10, or 20 mg/kg | Attenuated learned fear, facilitated extinction learning | [1] |

| Depression (Mouse) | 10, 20, or 30 mg/kg | Decreased behavioral despair | [5] |

| Alzheimer's (Mouse) | 1 and 5 mg/kg/day (chronic) | Prevented cognitive deficits, reduced amyloid pathology |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of this compound.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (IC₅₀ and Ki) of this compound for the NMDA receptor.

Protocol:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in an ice-cold buffer (e.g., 10 mM HEPES, pH 7.4, with 1 mM EDTA). The homogenate is centrifuged, and the resulting pellet is washed and resuspended to obtain a crude membrane preparation.

-

Incubation: The membrane preparation is incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) at a fixed concentration and varying concentrations of the unlabeled competitor (this compound). The incubation is typically carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 180 minutes).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

References

- 1. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. FENM for the prevention and treatment of stress-induced maladaptive behavior | ReST Therapeutics [rest-therapeutics.com]

Pharmacological profile of Fluoroethylnormemantine

An In-Depth Technical Guide to the Pharmacological Profile of Fluoroethylnormemantine (FENM)

Introduction

This compound (FENM), also known as RST-01, is a structural analog of memantine, an established N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease (AD).[1][2] FENM was developed by functionalizing normemantine with a fluoroethyl group, a modification that initially allowed for its use as a positron emission tomography (PET) tracer ([¹⁸F]-FENM) to visualize NMDA receptors in the brain.[1][3][4] Subsequent research has revealed its distinct pharmacological properties and therapeutic potential, demonstrating neuroprotective efficacy in preclinical models of AD and antidepressant-like effects in models of stress-related disorders.[3][5][6] This document provides a comprehensive overview of the pharmacological profile of FENM for researchers, scientists, and drug development professionals.

Pharmacodynamics: Mechanism of Action and Receptor Binding

The primary mechanism of action for FENM is the non-competitive antagonism of the NMDA receptor.[3][7] Like its parent compound memantine, FENM acts as an open-channel blocker, binding to the phencyclidine (PCP) site located within the receptor's ion channel pore.[3][4][8] This binding is state-dependent, occurring primarily when the channel is in an open and active state, which is often associated with pathological over-activation of glutamate signaling.[4][8] This mode of action is thought to selectively block excessive, excitotoxic NMDA receptor activity while preserving normal physiological synaptic transmission.[5]

Safety profiling on 87 potential targets revealed that the NMDA receptor is the major target for FENM, indicating a high degree of selectivity.[5][9]

Quantitative Binding Affinity Data

The binding affinity of FENM for the NMDA receptor's PCP site has been quantified through in vitro radioligand competition assays.

| Compound | Assay | Ligand | Tissue | IC₅₀ | Reference(s) |

| [¹⁹F]-FENM | Competition Assay | [³H]TCP | Rat Brain Homogenates | 6.1 µM | [4][8] |

NMDA Receptor Antagonism Pathway

The following diagram illustrates the mechanism of FENM at the NMDA receptor.

Caption: FENM binds to the PCP site within the open NMDA receptor ion channel, blocking excessive Ca²⁺ influx and preventing excitotoxicity.

Pharmacokinetics and Biodistribution

Studies using the radiolabeled tracer [¹⁸F]-FENM have provided valuable insights into its pharmacokinetic profile.

-

Brain Penetration and Distribution : FENM effectively crosses the blood-brain barrier. In rats, 0.4% of the injected dose was found in the brain, with concentration levels stabilizing approximately 40 minutes post-injection.[4][8][9] The brain-to-blood ratio was determined to be 6.[4][8] Ex vivo autoradiography shows the highest signal intensity in the cortex and cerebellum, colocalizing with NMDA receptor expression.[4][8]

-

Metabolism and Stability : FENM is poorly metabolized in vivo and demonstrates good stability in plasma.[1]

Preclinical Efficacy and In Vivo Findings

FENM has been evaluated in multiple animal models, demonstrating significant therapeutic potential for both neurodegenerative and neuropsychiatric disorders.

Alzheimer's Disease Models

In pharmacological and transgenic mouse models of AD, FENM has shown superior efficacy compared to memantine.[1]

-

Neuroprotection and Anti-Amnesic Effects : In mice treated with amyloid-beta (Aβ₂₅₋₃₅) peptide, FENM prevented memory deficits, oxidative stress, neuroinflammation (reduced IL-6 and TNF-α), and apoptosis.[1][2] Notably, unlike memantine, FENM was not amnesic when tested alone at a dose of 10 mg/kg.[1][2]

-

Amyloid Pathology and Microglia : In APP/PS1 transgenic mice, long-term, presymptomatic treatment with FENM (1 and 5 mg/kg/day) prevented the development of cognitive deficits.[5][10] This was associated with a significant reduction in microglial activation and an attenuation of both soluble and insoluble Aβ₁₋₄₀ and insoluble Aβ₁₋₄₂ levels in the hippocampus.[5][6][10]

Neuropsychiatric Disorder Models

FENM has also been characterized as a potential therapeutic for stress-related disorders, showing antidepressant-like and anxiolytic properties.

-

Behavioral Despair and Fear Extinction : In rats, FENM decreased immobility in the forced swim test, an indicator of antidepressant efficacy.[11][12] It also robustly facilitated fear extinction learning without producing the sensorimotor side effects (e.g., altered locomotion or sensorimotor gating) observed with memantine.[11][12][13]

-

Prophylactic Effects : When administered to mice one week prior to a stressor, FENM attenuated the development of learned fear and stress-induced behavioral despair, suggesting a prophylactic potential.[3][9]

Summary of In Vivo Preclinical Findings

| Model | Species | Dose(s) | Key Findings | Reference(s) |

| Aβ₂₅₋₃₅-injected | Mouse | 0.1–3 mg/kg | Prevented memory deficits, oxidative stress, and neuroinflammation. More robust effects than memantine. | [1] |

| APP/PS1 Transgenic | Mouse | 1 & 5 mg/kg/day | Prevented cognitive decline; reduced microglial activation and amyloid burden. | [5][6][10] |

| Cued Fear Conditioning | Rat | 5, 10, 20 mg/kg | Facilitated fear extinction learning without sensorimotor deficits. | [11][12] |

| Forced Swim Test | Rat | 10 mg/kg | Reduced immobility time, indicating antidepressant-like effects. | [12] |

| Contextual Fear / FST | Mouse | 10, 20, 30 mg/kg | Showed antidepressant and prophylactic efficacy against stress-induced behaviors. | [3][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vitro Radioligand Binding Assay

-

Objective : To determine the binding affinity of FENM for the NMDA receptor PCP site.

-

Methodology :

-

Tissue Preparation : Whole rat brains are homogenized in a cold buffer solution.

-

Competition Assay : Brain homogenates are incubated with a constant concentration of the radioligand [³H]N-(1-[thienyl]cyclohexyl)piperidine ([³H]TCP) and varying concentrations of the competitor compound, [¹⁹F]-FENM.

-

Separation : Bound and free radioligand are separated via rapid filtration.

-

Quantification : The radioactivity of the filters is measured using liquid scintillation counting.

-

Data Analysis : The IC₅₀ value (concentration of FENM that inhibits 50% of specific [³H]TCP binding) is calculated using non-linear regression analysis.[4]

-

Chronic Dosing in APP/PS1 Mice

-

Objective : To assess the long-term neuroprotective effects of FENM on cognitive decline and AD pathology.

-

Methodology :

-

Animals : Male and female APPswe/PSEN1∂E9 (APP/PS1) and wild-type (WT) littermates.

-

Drug Administration : FENM is solubilized in the drinking water at concentrations calculated to deliver doses of 1 and 5 mg/kg/day. Treatment begins at a presymptomatic age (3 months) and continues until 12 months of age.

-

Behavioral Testing : At 12 months, a battery of tests is performed, including spontaneous alternation, object recognition, water-maze learning, and passive avoidance.

-

Tissue Analysis : Following behavioral testing, brains are collected. One hemisphere is used for immunofluorescence analysis of amyloid plaques (6E10 antibody), astrocytes (GFAP), and microglia (Iba1). The other hemisphere is used to determine guanidine-soluble and insoluble Aβ₁₋₄₀/₄₂ levels.[5][10]

-

Workflow for Chronic APP/PS1 Mouse Study

Caption: Experimental workflow for evaluating chronic FENM treatment in APP/PS1 mice.

Patch-Clamp Electrophysiology

-

Objective : To determine the effect of FENM on glutamatergic activity.

-

Methodology :

-

Animals and Treatment : Mice receive a single administration of FENM, (R,S)-ketamine, or saline.

-

Slice Preparation : One week after injection, mice are sacrificed, and acute brain slices containing the ventral hippocampal cornu Ammonis 3 (vCA3) are prepared.

-

Recording : Whole-cell patch-clamp recordings are performed on vCA3 pyramidal neurons to measure synaptic currents.

-

Analysis : The frequency and amplitude of large-amplitude AMPA receptor-mediated bursts are analyzed to assess changes in glutamatergic activity. Both FENM and (R,S)-ketamine were found to attenuate these bursts.[3][9][13]

-

Conclusion

This compound is a selective, uncompetitive NMDA receptor antagonist with a compelling pharmacological profile. It demonstrates a clear mechanism of action at the PCP site of the NMDA receptor ion channel. Preclinical studies highlight its potential as a disease-modifying agent in Alzheimer's disease, where it shows superior efficacy and an improved safety profile over memantine by reducing amyloid pathology and neuroinflammation.[1][5] Furthermore, its ability to facilitate fear extinction and reduce behavioral despair without the side effects associated with memantine or the abuse potential of ketamine positions it as a promising candidate for the treatment of stress-related neuropsychiatric disorders.[9][11][12] Further research is warranted to fully characterize its mechanism and translate these promising preclinical findings into clinical applications.

References

- 1. Anti-Amnesic and Neuroprotective Effects of this compound in a Pharmacological Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. cerco.cnrs.fr [cerco.cnrs.fr]

- 9. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Long-Term Treatment with this compound (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]

Preclinical Profile of Fluoroethylnormemantine: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Preclinical Evaluation of a Novel NMDA Receptor Antagonist

Introduction

Fluoroethylnormemantine (FENM), a derivative of memantine, is a novel N-methyl-D-aspartate (NMDA) receptor antagonist that has garnered significant interest for its therapeutic potential in a range of neurological and psychiatric disorders.[1][2][3] Preclinical investigations have explored its utility in conditions such as Alzheimer's disease (AD), post-traumatic stress disorder (PTSD), and major depressive disorder.[1][4][5] This technical guide provides a comprehensive overview of the preclinical studies of FENM, with a focus on its pharmacological properties, behavioral effects, and the experimental methodologies employed in its evaluation. The information is intended to serve as a resource for researchers, scientists, and professionals involved in the drug development process.

Pharmacodynamics and Binding Profile

FENM functions as a non-competitive antagonist at the phencyclidine (PCP) site within the channel pore of the NMDA receptor.[6][7] This mechanism is similar to its parent compound, memantine, and other antagonists like ketamine.[2] The binding of FENM to the PCP site is state-dependent, primarily occurring when the NMDA receptor channel is in its open and active state.[6][7]

Radioligand Binding Assays

Competition binding assays have been instrumental in determining the affinity of FENM for the NMDA receptor. These studies typically utilize radiolabeled ligands, such as [3H]TCP, to quantify the displacement by FENM in rat brain homogenates.[8]

Table 1: In Vitro Binding Affinity of this compound

| Brain Region | IC50 (µM) | Reference |

| Forebrain | 13.0 ± 8.9 | [8] |

| Frontal Cortex | 80.8 ± 15.1 | [8] |

| Hippocampus | 52.9 ± 9.7 | [8] |

| Not Specified | 6.1 | [6] |

IC50 (half maximal inhibitory concentration) values represent the concentration of FENM required to displace 50% of the radioligand.

It is noteworthy that while FENM demonstrates a clear interaction with the NMDA receptor, its affinity has been described as moderate or poor in some studies.[8][9] Despite this, it exhibits significant in vivo effects. In addition to its primary target, some studies have noted potential off-target binding to opioid receptors.[8]

Experimental Protocols: Core Methodologies

A variety of in vivo and in vitro experimental protocols have been employed to characterize the preclinical profile of FENM.

Behavioral Assays in Rodent Models

Behavioral studies in rats and mice have been crucial in evaluating the therapeutic potential of FENM for stress-related and cognitive disorders.

Forced Swim Test (FST): This assay is a widely used model to assess antidepressant-like activity.[2][3]

-

Procedure: Rats are individually placed in a cylinder filled with water from which they cannot escape. The duration of immobility, a measure of behavioral despair, is recorded over a specific period.

-

Drug Administration: FENM, memantine, or saline is administered prior to the test.[2][3]

-

Key Findings: FENM has been shown to decrease immobility time in the FST, suggesting an antidepressant-like effect.[2][3]

Contextual Fear Conditioning (CFC): This paradigm is used to study fear memory and the effects of drugs on fear acquisition, consolidation, and extinction.[1][4]

-

Procedure: Animals are placed in a novel context and exposed to a neutral conditioned stimulus (e.g., a tone) paired with an aversive unconditioned stimulus (e.g., a mild foot shock). Fear is measured by the amount of freezing behavior in response to the context or the conditioned stimulus.

-

Drug Administration: FENM can be administered before fear conditioning (prophylactic effect), after conditioning (treatment effect), or before re-exposure to the conditioned stimulus (extinction facilitation).[1][4]

-

Key Findings: FENM has demonstrated the ability to attenuate learned fear when given prophylactically and to facilitate extinction learning when administered after re-exposure.[1][4]

Object Recognition Test: This test assesses recognition memory in rodents.

-

Procedure: In a familiarization phase, mice are exposed to two identical objects. After a retention interval, one of the objects is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.

-

Key Findings: In a mouse model of Alzheimer's disease, FENM was shown to improve object recognition.[10]

In Vivo Neurochemical and Imaging Studies

Positron Emission Tomography (PET) Imaging: The fluorine-18 labeled version of FENM, [18F]-FNM, has been developed as a PET tracer for imaging NMDA receptor activity in vivo.[6][7]

-

Radiosynthesis: [18F]-FNM is synthesized via a two-step reaction involving nucleophilic fluorination of a precursor molecule.[11]

-

In Vivo Imaging: Following intravenous injection of [18F]-FNM, PET scans are acquired to visualize its distribution in the brain.[6]

-

Key Findings: [18F]-FNM crosses the blood-brain barrier and its distribution in the brain correlates with the known density of NMDA receptors, with higher uptake in the cortex and cerebellum.[6][7] Co-localization with NMDA receptors has been confirmed through immunohistochemistry.[6] The signal can be blocked by pre-treatment with other NMDA receptor antagonists like ketamine, demonstrating specificity.[6]

Signaling Pathways and Mechanism of Action

FENM's primary mechanism of action involves the modulation of glutamatergic neurotransmission through the blockade of NMDA receptors. Overactivation of NMDA receptors is implicated in excitotoxicity, a process involved in neurodegenerative diseases like Alzheimer's.[6] By blocking the NMDA receptor channel, FENM can reduce excessive calcium influx and its downstream detrimental effects.

Interestingly, studies have also shown that both FENM and ketamine can attenuate large-amplitude AMPA receptor-mediated bursts in the ventral hippocampus, suggesting a convergent neurobiological mechanism that may contribute to their antidepressant and anxiolytic effects.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FENM for the prevention and treatment of stress-induced maladaptive behavior | ReST Therapeutics [rest-therapeutics.com]

- 6. Radiolabeling of [18F]-fluoroethylnormemantine and initial in vivo evaluation of this innovative PET tracer for imaging the PCP sites of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological Characterization of [18F]-FNM and Evaluation of NMDA Receptors Activation in a Rat Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Amnesic and Neuroprotective Effects of this compound in a Pharmacological Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Anti-Amnesic and Neuroprotective Effects of this compound in a Pharmacological Mouse Model of Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]

- 11. cerco.cnrs.fr [cerco.cnrs.fr]

The Neuroprotective Potential of FENM: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroethylnormemantine (FENM) is a novel derivative of memantine, an established N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease (AD). Emerging research has highlighted FENM's potent neuroprotective properties, suggesting its potential as a superior therapeutic agent for neurodegenerative disorders. This technical guide provides an in-depth overview of the current understanding of FENM's neuroprotective effects, its proposed mechanisms of action, and detailed experimental protocols for its investigation.

Core Neuroprotective Properties of FENM

FENM has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease, including both pharmacological (Aβ₂₅₋₃₅ peptide-induced) and transgenic (APP/PS1) mouse models. Its therapeutic benefits surpass those of its parent compound, memantine, in several key areas.

Comparative Efficacy with Memantine

Studies consistently show that FENM is more robust in its neuroprotective actions compared to memantine. Notably, FENM does not induce amnesic effects at higher doses, a known side effect of memantine, suggesting a better therapeutic window.[1]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from studies comparing the effects of FENM and memantine in a mouse model of Alzheimer's disease induced by Aβ₂₅₋₃₅ peptide.

Table 1: Effects on Cognitive Function

| Behavioral Test | Treatment Group | Dose (mg/kg/day) | Performance (% of Control) | Reference |

| Spontaneous Alternation (Y-Maze) | Aβ₂₅₋₃₅ + Vehicle | - | 70% | [2] |

| Aβ₂₅₋₃₅ + FENM | 0.1 | 95% | [2] | |

| Aβ₂₅₋₃₅ + FENM | 0.3 | 100% | [2] | |

| Aβ₂₅₋₃₅ + Memantine | 0.3 | 85% | [2] | |

| Object Recognition | Aβ₂₅₋₃₅ + Vehicle | - | 55% | [2] |

| Aβ₂₅₋₃₅ + FENM | 0.1 | 80% | [2] | |

| Aβ₂₅₋₃₅ + Memantine | 0.3 | 70% | [2] |

Table 2: Effects on Markers of Neuroinflammation

| Marker | Treatment Group | Dose (mg/kg/day) | Level (% of Aβ₂₅₋₃₅ Control) | Reference |

| TNF-α | Aβ₂₅₋₃₅ + FENM | 0.1 | 60% | |

| Aβ₂₅₋₃₅ + Memantine | 0.3 | 80% | ||

| IL-6 | Aβ₂₅₋₃₅ + FENM | 0.1 | 55% | |

| Aβ₂₅₋₃₅ + Memantine | 0.3 | 75% |

Table 3: Effects on Markers of Oxidative Stress

| Marker | Treatment Group | Dose (mg/kg/day) | Level (% of Aβ₂₅₋₃₅ Control) | Reference |

| Lipid Peroxidation (MDA) | Aβ₂₅₋₃₅ + FENM | 0.1 | 50% | |

| Aβ₂₅₋₃₅ + Memantine | 0.3 | 70% |

Table 4: Effects on Markers of Apoptosis

| Marker | Treatment Group | Dose (mg/kg/day) | Ratio/Level (% of Aβ₂₅₋₃₅ Control) | Reference |

| Bax/Bcl-2 Ratio | Aβ₂₅₋₃₅ + FENM | 0.1 | 65% | |

| Aβ₂₅₋₃₅ + Memantine | 0.3 | 85% | ||

| Cytochrome c Release | Aβ₂₅₋₃₅ + FENM | 0.1 | 55% | |

| Aβ₂₅₋₃₅ + Memantine | 0.3 | 75% |

Signaling Pathways and Mechanisms of Action

FENM's neuroprotective effects are primarily attributed to its modulation of NMDA receptor activity. It is hypothesized that FENM, like memantine, is a non-competitive antagonist of the NMDA receptor.[3] However, FENM may exhibit a higher selectivity for extrasynaptic NMDA receptors containing GluN2C/2D subunits, which are often associated with excitotoxicity, while sparing synaptic NMDA receptors crucial for normal neuronal function.[2]

The downstream signaling cascades influenced by FENM converge on the mitigation of three key pathological processes: neuroinflammation, oxidative stress, and apoptosis.

FENM in the Context of Aβ-Induced Neurotoxicity

The diagram below illustrates the proposed mechanism by which FENM counteracts the neurotoxic effects of amyloid-beta (Aβ) oligomers.

References

Fluoroethylnormemantine (FENM): A Technical Guide for Research in Stress-Induced Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroethylnormemantine (FENM), a derivative of the N-methyl-D-aspartate (NMDA) receptor antagonist memantine, has emerged as a promising compound in the investigation of stress-induced psychiatric disorders.[1][2][3] Preclinical studies have highlighted its potential as both a prophylactic and a therapeutic agent in models of depression and post-traumatic stress disorder (PTSD).[2][3][4] This technical guide provides a comprehensive overview of FENM, including its mechanism of action, receptor binding profile, and detailed experimental protocols for its investigation, aimed at facilitating further research and development in this area.

Core Mechanism of Action

FENM's primary mechanism of action is as a non-competitive antagonist of the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and memory formation.[2][5] By binding to the phencyclidine (PCP) site within the NMDA receptor channel, FENM blocks the influx of Ca2+ ions, a process that, when excessive, can lead to excitotoxicity and is implicated in the pathophysiology of stress-related disorders.[4][5]

Unlike the rapid and potent NMDA receptor antagonist ketamine, FENM exhibits a more moderate affinity, which may contribute to its favorable side-effect profile.[4][6] Notably, while both ketamine and FENM have been shown to attenuate large-amplitude AMPA receptor-mediated bursts in the ventral hippocampus, a key area implicated in stress and emotion, they differ in their downstream effects. For instance, (R,S)-ketamine administration leads to a significant increase in the expression of the immediate early gene c-fos in the vCA3 region of the hippocampus, a marker of neuronal activity, whereas FENM does not produce this effect.[2][4] This suggests distinct downstream signaling pathways and a potentially different neurobiological mechanism of action compared to ketamine.

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing key metrics for its receptor binding affinity and its efficacy in preclinical behavioral models of stress-induced disorders.

| Receptor Binding Affinity | |

| Target | Value |

| NMDA Receptor (PCP Site) | IC50: 13.0 ± 8.9 µM (rat forebrain homogenates)[7] |

| Ki: 3.5 µM[6][8] | |

| Other Targets | No significant binding to a panel of other neurotransmitter receptors and transporters.[9] |

| Forced Swim Test (FST) - Antidepressant-like Effects | |

| Study | Key Findings |

| Chen et al. (2021) | FENM (10 mg/kg) significantly reduced mean immobility time in male Wistar rats.[10] |

| Saline: ~160s | |

| FENM (10 mg/kg): ~110s[10] |

| Contextual Fear Conditioning (CFC) - Fear-Reducing Effects | |

| Study | Key Findings |

| Chen et al. (2021) | Prophylactic administration of FENM (20 and 30 mg/kg) one week before CFC significantly decreased fear expression (freezing) in mice.[2] |

| Chen et al. (2021) | When administered after re-exposure to the context, FENM facilitated extinction learning.[3][4] |

| Chen et al. (2021) | FENM (10 and 20 mg/kg) administered prior to a second extinction test significantly reduced freezing behavior in rats.[10] |

| Pharmacokinetic Parameters | |

| Parameter | Value |

| Brain-to-Blood Ratio | ~6 in rats[7][8] |

| Brain Uptake | 0.4% of injected dose found in the brain in rats.[6][9] |

| Half-life (similar compounds) | The parent compound, memantine, has a plasma elimination half-life of 2-4 hours in rodents.[11] |

| Bioavailability (similar compounds) | Memantine shows good oral bioavailability in rodents.[11] |

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (IC50, Ki) of FENM for the NMDA receptor.

Materials:

-

Rat brain tissue (forebrain, hippocampus, or frontal cortex)

-

Radioligand: [3H]TCP (a high-affinity PCP site ligand)

-

FENM (or other competing ligands)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Membrane Preparation: Homogenize brain tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in binding buffer.[8][12]

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]TCP, and varying concentrations of FENM.[12][13][14]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[12]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[12]

-

Data Analysis: Determine the concentration of FENM that inhibits 50% of the specific binding of [3H]TCP (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[13]

Forced Swim Test (FST)

Objective: To assess the antidepressant-like effects of FENM in rodents.

Apparatus:

-

A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[15]

Protocol:

-

Acclimation (optional but recommended): On day 1, place the animal in the water for a 15-minute pre-swim session.[10]

-

Drug Administration: On day 2, administer FENM or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes).[10]

-

Test Session: Place the animal in the cylinder for a 6-minute test session.[15]

-

Behavioral Scoring: Record the entire session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.[15][16]

-

Data Analysis: Compare the mean immobility time between the FENM-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).[16]

Contextual Fear Conditioning (CFC)

Objective: To evaluate the effects of FENM on the acquisition, expression, and extinction of fear memories.

Apparatus:

-

A conditioning chamber with a grid floor capable of delivering a mild footshock.

-

A distinct context for testing fear memory to the context.

-

A sound-attenuating cubicle.

Protocol:

-

Conditioning (Day 1): Place the animal in the conditioning chamber. After a baseline period (e.g., 2 minutes), present a conditioned stimulus (CS; e.g., a tone) that co-terminates with an unconditioned stimulus (US; a mild footshock, e.g., 0.5-1.0 mA for 2 seconds). Repeat CS-US pairings as per the experimental design.[10]

-

Contextual Fear Test (Day 2): Place the animal back into the original conditioning chamber (without the CS or US) and measure freezing behavior for a set duration (e.g., 5-8 minutes). Freezing is defined as the complete absence of movement except for respiration.[10]

-

Extinction Training (Subsequent Days): Repeatedly expose the animal to the conditioning context (or the CS in a novel context for cued fear extinction) without the US.[10]

-

Drug Administration: FENM can be administered before conditioning (to test effects on acquisition), before the contextual fear test (to test effects on expression), or before/after extinction training (to test effects on extinction).[4][10]

-

Data Analysis: Compare the percentage of time spent freezing between different treatment groups and sessions using ANOVA.

Visualizations

Proposed Signaling Pathway of FENM in Stress Resilience

Caption: FENM's mechanism in promoting stress resilience.

Experimental Workflow for Preclinical Evaluation of FENM

Caption: A typical workflow for preclinical FENM research.

Logical Relationship of FENM's Effects

Caption: The causal chain of FENM's therapeutic potential.

Conclusion

This compound presents a compelling profile for further investigation as a therapeutic agent for stress-induced disorders. Its unique mechanism as a moderate-affinity NMDA receptor antagonist that modulates downstream glutamatergic signaling without inducing c-fos expression in the vCA3 hippocampus suggests a distinct and potentially safer alternative to other NMDA receptor modulators. The provided data and protocols offer a foundational guide for researchers to build upon, with the ultimate goal of translating these promising preclinical findings into clinical applications for conditions such as depression and PTSD. Further research is warranted to fully elucidate its pharmacokinetic profile, long-term effects, and the precise molecular cascades underlying its therapeutic actions.

References

- 1. NMDA Receptors and Metaplasticity: Mechanisms and Possible Roles in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMDA receptor - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. cerco.cnrs.fr [cerco.cnrs.fr]

- 9. Long-Term Treatment with this compound (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Experiments with Fluoroethylnormemantine (FENM)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vivo experiments with Fluoroethylnormemantine (FENM), a novel N-methyl-D-aspartate (NMDA) receptor antagonist. The information compiled is based on preclinical studies in rodent models of Alzheimer's disease and stress-induced behavioral disorders.

Overview of this compound (FENM)

This compound is a derivative of memantine, developed as a potential therapeutic agent and a positron emission tomography (PET) tracer for imaging NMDA receptors in the brain.[1][2][3] In vivo studies have demonstrated its neuroprotective, anti-amnesic, and antidepressant-like properties.[3][4][5][6] FENM acts as an uncompetitive antagonist at the NMDA receptor, preferentially blocking excessive glutamatergic activity associated with neurotoxicity, while preserving normal synaptic function.[7]

Animal Models

The selection of an appropriate animal model is critical for investigating the therapeutic potential of FENM. Commonly used models in FENM research include:

-

Pharmacological Models of Alzheimer's Disease: Intracerebroventricular (ICV) injection of aggregated amyloid-β peptide (Aβ25-35) in mice is used to induce rapid neuroinflammation, oxidative stress, and learning deficits, mimicking aspects of Alzheimer's pathology.[1][3]

-

Transgenic Models of Alzheimer's Disease: APP/PS1 mice, which express human amyloid precursor protein (APP) and presenilin 1 (PS1) mutations, develop age-dependent amyloid plaques and cognitive deficits.[1][7][8][9]

-

Models of Stress-Induced Maladaptive Behavior: Contextual fear conditioning in mice is a widely used model to study the effects of FENM on fear acquisition, expression, and extinction, which are relevant to post-traumatic stress disorder (PTSD).[4][10][11] The forced swim test in rats is a common assay to assess behavioral despair, an indicator of antidepressant-like activity.[2][5][12][13]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vivo studies with FENM.

Table 1: FENM Administration Protocols and Dosages

| Animal Model | Administration Route | Dosage Range | Study Focus | Reference |

| Aβ25-35-injected Mice | Intraperitoneal (IP) | 0.1 - 1 mg/kg/day | Neuroprotection | [1] |

| Aβ25-35-injected Mice | Subcutaneous (SC) Infusion | 0.03 - 0.3 mg/kg/day | Neuroprotection | [1] |

| APP/PS1 Mice | Subcutaneous (SC) Infusion | 0.1 mg/kg/day | Neuroprotection | [8] |

| APP/PS1 Mice | In Drinking Water | 1 and 5 mg/kg/day | Long-term Neuroprotection | [7] |

| 129S6/SvEv Mice | Intraperitoneal (IP) | 10, 20, 30 mg/kg | Stress-induced behavior | [4][10][11] |

| Wistar Rats | Intraperitoneal (IP) | 1, 3, 5, 10, 20 mg/kg | Behavioral pharmacology | [2][5][12][13] |

Table 2: Summary of Behavioral Outcomes

| Behavioral Test | Animal Model | FENM Effect | Dosage | Reference |

| Spontaneous Alternation | Aβ25-35-injected & APP/PS1 Mice | Improved spatial working memory | 0.1 mg/kg/day (SC) | [1][8] |

| Object Recognition | Aβ25-35-injected Mice | Improved recognition memory | 0.1 - 0.3 mg/kg/day (SC) | [1] |

| Passive Avoidance | Aβ25-35-injected Mice | Improved long-term memory | Not specified | [3][6] |

| Forced Swim Test | Wistar Rats | Decreased immobility (antidepressant-like) | 10 mg/kg (IP) | [2][5][12][13] |

| Cued Fear Conditioning | 129S6/SvEv Mice & Wistar Rats | Attenuated learned fear, facilitated extinction | 5, 10, 20 mg/kg (IP) | [2][4][5] |

Detailed Experimental Protocols

Neuroprotection in an Alzheimer's Disease Mouse Model (Aβ25-35)

This protocol describes the assessment of FENM's neuroprotective effects in a pharmacological mouse model of Alzheimer's disease.

Materials:

-

This compound (FENM)

-

Amyloid-β 25-35 peptide

-

Sterile saline

-

Alzet osmotic pumps (for SC infusion)

-

Stereotaxic apparatus

-

Behavioral testing apparatus (Y-maze, object recognition arena)

Protocol:

-

Aβ25-35 Preparation and Administration:

-

Prepare aggregated Aβ25-35 peptide as previously described.

-

Anesthetize mice and place them in a stereotaxic frame.

-

Perform intracerebroventricular (ICV) injection of Aβ25-35.

-

-

FENM Administration:

-

Behavioral Testing (7 days post-Aβ25-35 injection):

-

Spontaneous Alternation: Assess spatial working memory in a Y-maze.

-

Object Recognition Test: Evaluate recognition memory.

-

-

Neurochemical and Histological Analysis:

-

Following behavioral testing, sacrifice the animals and collect brain tissue.

-

Analyze hippocampal tissue for levels of inflammatory cytokines (e.g., TNFα, IL-6), oxidative stress markers, and apoptosis markers.[1][3]

-

Perform immunohistochemistry to assess glial cell activation (GFAP for astrocytes, Iba1 for microglia) and neuronal loss.[3]

-

Assessment of Antidepressant-Like Activity (Forced Swim Test)

This protocol details the use of the forced swim test in rats to evaluate the antidepressant-like properties of FENM.

Materials:

-

This compound (FENM)

-

Saline

-

Cylindrical swim tank

-

Video recording equipment

Protocol:

-

Drug Administration:

-

Administer a single intraperitoneal (IP) injection of FENM or saline 30 minutes before the test.[2]

-

-

Forced Swim Test:

-

Place the rat in a cylindrical tank filled with water.

-

Record the session for 6 minutes.

-

Score the duration of immobility during the last 4 minutes of the test. A reduction in immobility time is indicative of an antidepressant-like effect.[2]

-

Evaluation of Fear-Related Behavior (Cued Fear Conditioning)

This protocol outlines the procedure for assessing the effect of FENM on learned fear in mice or rats.

Materials:

-

This compound (FENM)

-

Saline

-

Fear conditioning chamber with a grid floor for foot shocks and an auditory stimulus generator.

-

Novel context for extinction testing.

Protocol:

-

Drug Administration:

-

Administer a single IP injection of FENM or saline 30 minutes prior to fear conditioning training.[2]

-

-

Fear Conditioning Training:

-

Place the animal in the conditioning chamber.

-

Present a series of conditioned stimuli (CS; e.g., an auditory tone) that co-terminate with an unconditioned stimulus (US; a mild foot shock).

-

-

Extinction Training and Testing:

Signaling Pathways and Experimental Workflows

FENM Mechanism of Action at the NMDA Receptor

Caption: FENM blocks excessive Ca²⁺ influx through the NMDA receptor channel.

Experimental Workflow for Neuroprotection Studies

Caption: Workflow for assessing FENM's neuroprotective effects in vivo.

Logical Flow of Fear Conditioning and Extinction Paradigm

Caption: Logical progression of the cued fear conditioning and extinction protocol.

References

- 1. Neuroprotection by chronic administration of this compound (FENM) in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound (FENM) shows synergistic protection in combination with a sigma-1 receptor agonist in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Long-Term Treatment with this compound (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]

- 11. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. This compound, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for FENM Dosing and Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of Fluoroethylnormemantine (FENM), a memantine derivative with neuroprotective properties, in rodent models. The following protocols and data are compiled from preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacokinetics of FENM.

Data Presentation: Quantitative Dosing and Administration of FENM

The following tables summarize the quantitative data for FENM administration in mouse models of Alzheimer's disease.

Table 1: FENM Dosing Regimens in Mouse Models

| Mouse Model | Administration Route | Dosing Regimen | Duration | Reference |

| Aβ₂₅₋₃₅-treated Mice | Subcutaneous (SC) Infusion | 0.03 - 0.3 mg/kg/day | 7 days | [1] |

| Aβ₂₅₋₃₅-treated Mice | Intraperitoneal (IP) Injection | 0.03 - 0.3 mg/kg, daily | 7 days | [1] |

| APP/PS1 Mice | Subcutaneous (SC) Infusion | 0.1 mg/kg/day | 4 weeks | [1] |

| APP/PS1 Mice | Intraperitoneal (IP) Injection | 0.3 mg/kg, daily | 4 weeks | [1] |

| APP/PS1 Mice | Oral (in drinking water) | 1 and 5 mg/kg/day | 9 months | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Subcutaneous (SC) Infusion of FENM in Mice

This protocol describes the continuous administration of FENM using osmotic micropumps.

Materials:

-

FENM hydrochloride

-

Sterile saline (0.9% NaCl)

-

Osmotic micropumps (e.g., Alzet)

-

Surgical instruments (scalpel, forceps, scissors)

-

Sutures or wound clips

-

Anesthetic (e.g., isoflurane)

-

Analgesic

-

70% ethanol

-

Sterile gauze

Procedure:

-

Preparation of FENM Solution: Dissolve FENM hydrochloride in sterile saline to the desired concentration for loading into the osmotic micropumps. The concentration will depend on the pump's flow rate and the target dose.

-

Pump Priming: Prime the osmotic micropumps according to the manufacturer's instructions, typically by incubating them in sterile saline at 37°C for a specified period.

-

Animal Preparation: Anesthetize the mouse using a reliable method (e.g., isoflurane inhalation). Once anesthetized, shave the fur from the dorsal thoracic region.

-

Surgical Implantation:

-

Disinfect the surgical site with 70% ethanol.

-

Make a small midline incision in the skin.

-

Using blunt dissection, create a subcutaneous pocket large enough to accommodate the osmotic micropump.

-